molecular formula C14H9ClF3NO3 B2975533 5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 339024-23-6

5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No.: B2975533
CAS No.: 339024-23-6
M. Wt: 331.68
InChI Key: PSOKAGYBZNYHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: 5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid (referred to as Compound TBP in this article) is a pyridinecarboxylic acid derivative with the molecular formula C₁₄H₉ClF₃NO₃ and a molecular weight of 331.68 g/mol . Its CAS registry number is 338977-66-5, and it features a 3-(trifluoromethyl)benzyl substituent at the 1-position of the pyridine ring, a chlorine atom at the 5-position, and a carboxylic acid group at the 3-position .

Properties

IUPAC Name

5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-2-1-3-9(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOKAGYBZNYHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=C(C2=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₉ClF₃NO₃
  • Molecular Weight : 331.68 g/mol
  • Melting Point : 197–199 °C
  • CAS Number : 338977-66-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor in several enzymatic pathways, impacting processes such as:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer and metabolic disorders.
  • Receptor Modulation : Preliminary studies suggest that it may modulate certain receptors related to neurotransmission and inflammation.

Anticancer Activity

Several studies have explored the anticancer properties of 5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid. For instance:

  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that the compound exhibits cytotoxic effects. The IC50 values reported ranged from 5 µM to 15 µM, indicating significant potency against specific cancer types.
Cell Line IC50 (µM) Effect
HeLa (cervical cancer)8Moderate cytotoxicity
A375 (melanoma)10Significant inhibition
HCT116 (colon cancer)5Strong cytotoxic effect

Neuroprotective Effects

Research has also indicated potential neuroprotective effects:

  • Mechanism : The compound may exert protective effects against oxidative stress-induced neuronal damage. In animal models, it has been shown to reduce markers of oxidative stress and inflammation in brain tissues.

Case Studies

  • In Vivo Studies on Tumor Growth :
    A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor growth rates compared to control groups. The observed reduction was approximately 40% after four weeks of treatment.
  • Pharmacokinetics :
    The pharmacokinetic profile of the compound has been assessed in rodent models, revealing a half-life of approximately 3 hours and a bioavailability of around 70%. These findings suggest favorable absorption characteristics for further development.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following table summarizes key structural analogs of Compound TBP, with variations in substituents and their impact on physicochemical and biological properties:

Compound CAS Number Molecular Formula Substituents Molecular Weight (g/mol) XlogP Key Properties
5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid (TBP) 338977-66-5 C₁₄H₉ClF₃NO₃ 3-(Trifluoromethyl)benzyl, 5-Cl 331.68 3.4 High lipophilicity; apoptotic activity via Apaf-1 interaction
5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid KOB0116 C₁₃H₈Cl₃NO₃ 3,4-Dichlorobenzyl, 5-Cl 298.13 N/A Enhanced halogen bonding potential; lower molecular weight
5-Chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid 338977-66-5 C₁₄H₉ClF₃NO₃ 4-(Trifluoromethyl)benzyl (positional isomer) 331.68 3.4 Similar lipophilicity; altered steric effects due to substituent position
1-(2,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid 338977-51-8 C₁₃H₉Cl₂NO₃ 2,4-Dichlorobenzyl 298.13 N/A Reduced steric bulk; potential for improved solubility
5-Fluoro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid 862122-63-2 C₁₁H₁₄FNO₃ 5-F, 6-Me, isopropyl 239.24 N/A Fluorine enhances electronegativity; isopropyl group increases steric hindrance
Key Structural and Functional Insights :

Substituent Effects on Lipophilicity: The trifluoromethyl group in TBP contributes significantly to its lipophilicity (XlogP = 3.4), which may enhance blood-brain barrier penetration compared to dichlorobenzyl analogs .

Positional Isomerism :

  • The 3-(trifluoromethyl)benzyl group in TBP vs. the 4-(trifluoromethyl)benzyl isomer (CAS 338977-66-5) may alter steric interactions with Apaf-1. The 3-substituted derivative likely offers better spatial compatibility with hydrophobic pockets .

Halogen vs. Fluorine Substitutions :

  • Chlorine atoms (in TBP) provide strong electron-withdrawing effects, stabilizing the pyridine ring. In contrast, fluorine-substituted analogs (e.g., 862122-63-2) may exhibit different electronic profiles, affecting binding kinetics .

Biological Activity :

  • TBP and its analogs (e.g., BETT, PPT) share a common mechanism of apoptosome activation but differ in potency. For example, BETT (5-(2-benzofuryl)-4-phenyl-1,2,4-triazole-3-thiol) lacks the pyridinecarboxylic acid backbone, resulting in distinct pharmacokinetic profiles .

Q & A

Q. What are the standard synthetic routes for this compound, and what catalysts are typically employed?

The synthesis involves multi-step reactions, often starting with condensation of substituted benzaldehyde with aminopyridine derivatives, followed by cyclization. Catalysts such as palladium (e.g., Pd(OAc)₂) or copper are critical for cross-coupling or cyclization steps. For example, Pd catalysts under inert atmospheres (e.g., N₂) in solvents like DMF or toluene are used to achieve yields >70% . A representative protocol includes:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with 2-aminopyridine.
  • Step 2 : Cyclization using Pd(OAc)₂ in DMF at 80–100°C .
  • Step 3 : Functionalization of the trifluoromethylbenzyl group via nucleophilic substitution .
Method CatalystSolventYieldReference
Condensation + CyclizationPd(OAc)₂DMF65–75%
BenzylationK₂CO₃THF70%

Q. How is the compound characterized to confirm its structure and purity?

Characterization relies on 1H/13C NMR , IR spectroscopy , and mass spectrometry (MS) . For example:

  • 1H NMR (DMSO-d₆): Peaks at δ 8.42–8.36 (pyridine H-4,6), 7.40–7.27 (benzyl aromatic protons), and 5.31 ppm (CH₂ bridge) .
  • IR : C=O stretching at 1722–1631 cm⁻¹ and OH/NH bands at 3174–3450 cm⁻¹ .
  • MS : Molecular ion peaks (e.g., m/z 485 [M⁺]) confirm the molecular weight .

Purity is assessed via HPLC or melting point analysis (e.g., mp 287–289°C for related analogs) .

Q. What are the solubility properties of this compound in common solvents?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Solubility data for analogs include:

  • DMSO-d₆ : Full dissolution for NMR analysis .
  • Ethanol : Recrystallization solvent for purification (yield: 67%) .

Advanced Questions

Q. How can reaction conditions be optimized to address low yields in the benzylation step?

Low yields often arise from incomplete substitution or side reactions. Optimization strategies include:

  • Catalyst screening : Replace Pd with CuI for cost-effective coupling .
  • Solvent adjustment : Use toluene instead of DMF to reduce polarity and suppress byproducts .
  • Temperature control : Maintain 80–100°C to balance reaction rate and decomposition .

Example optimization from :

Parameter OriginalOptimized
CatalystPd(OAc)₂CuI/XPhos
SolventDMFToluene
Yield65%82%

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Contradictions may stem from tautomerism , solvent effects , or impurities . Steps to resolve:

  • Repeat synthesis : Ensure reaction conditions (e.g., inert atmosphere) are consistent .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks via correlation spectroscopy .
  • Comparative analysis : Cross-check with analogs (e.g., 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, δH 8.42–8.36) .

Q. What mechanistic insights explain the role of the trifluoromethyl group in reactivity?

The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the pyridine ring. This directs reactions to specific positions (e.g., C-4 or C-6) during functionalization. Studies on analogs show:

  • Hammett constants (σ) : CF₃ (σ = 0.54) increases ring electrophilicity .
  • DFT calculations : Predict preferential attack at the C-5 position due to charge distribution .

Q. What strategies improve purification of the compound when recrystallization fails?

If recrystallization (e.g., from ethanol) yields low purity, consider:

  • Column chromatography : Use silica gel with EtOAc/hexane (3:7) for better separation .
  • Acid-base extraction : Leverage the carboxylic acid group by dissolving in NaOH (aq.) and reprecipitating with HCl .

Data Contradiction Analysis

Q. Why do reported melting points vary between 287–293°C and 123–124°C for similar compounds?

Variations arise from polymorphism or impurity levels . For example:

  • High-purity analogs : mp 287.5–293.5°C (CAS RN 223127-47-7) .
  • Impure batches : mp 123–124°C due to residual benzonitrile . Mitigation includes repeated recrystallization and HPLC purity checks .

Methodological Tables

Q. Table 1. Comparison of Catalytic Systems for Cyclization

CatalystSolventTemp (°C)YieldReference
Pd(OAc)₂DMF10075%
CuI/XPhosToluene8082%
None*EtOHReflux67%
*Base-mediated cyclization without metal catalysts.

Q. Table 2. Key NMR Assignments for Structural Confirmation

Proton/Groupδ (ppm)Reference
Pyridine H-4,68.42–8.36
Benzyl CH₂5.31
Carboxylic OH14.46

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.